Dodecyltrimethylammonium iodide

Descripción general

Descripción

Dodecyltrimethylammonium iodide: is a quaternary ammonium compound with the chemical formula C₁₅H₃₄IN . It is a surfactant, which means it has the ability to reduce the surface tension of liquids, making it useful in a variety of applications. This compound is known for its ability to form micelles in aqueous solutions, which makes it valuable in both industrial and research settings .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Dodecyltrimethylammonium iodide can be synthesized through the reaction of N,N-dimethyldodecylamine with iodomethane . The reaction typically occurs in a polar solvent under controlled temperature conditions to ensure the formation of the desired product .

Industrial Production Methods: In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The process may involve additional purification steps such as recrystallization to obtain a high-purity product .

Análisis De Reacciones Químicas

Substitution Reactions

DTAI participates in ion-exchange reactions due to the labile iodide ion. Key findings include:

Halide Exchange

In aqueous solutions, DTAI undergoes substitution with other halides (e.g., Cl⁻, Br⁻) via equilibrium:

The reaction rate depends on the nucleophilicity of the incoming halide and solvent polarity .

| Reagent | Conditions | Product | Application |

|---|---|---|---|

| KCl | Aqueous, 25°C | Dodecyltrimethylammonium chloride | Detergent formulations |

| KBr | Ethanol, reflux | Dodecyltrimethylammonium bromide | Phase-transfer catalysis |

Oxidation-Reduction Reactions

The iodide ion in DTAI serves as a reductant in redox processes:

Interaction with Oxidizing Agents

In the Chlorite-Iodide-Malonic Acid (CIMA) reaction , DTAI’s iodide reacts with chlorite (ClO₂⁻) to form iodine intermediates, critical for Turing pattern formation :

This reaction is pH-sensitive and accelerates under acidic conditions .

Persulfate Oxidation

DTAI’s iodide reduces persulfate (S₂O₈²⁻) in a two-step process :

This system is foundational in iodine clock reactions for kinetic studies .

Phase-Transfer Catalysis

DTAI facilitates reactions between immiscible phases by forming micelles. For example:

-

In Suzuki-Miyaura cross-coupling , DTAI enhances the transfer of palladium catalysts into organic phases, improving yields .

-

Micellar encapsulation stabilizes reactive intermediates in Grignard reactions .

Biological Membrane Interactions

DTAI disrupts lipid bilayers through electrostatic and hydrophobic interactions:

-

Reduces the phase transition temperature of DPPC liposomes by 4–6°C .

-

Inhibits diphenyltin-induced interdigitated phase formation in phosphatidylcholine bilayers .

| Surfactant | Effect on DPhT/DPPC System |

|---|---|

| DTAI | Partial inhibition of interdigitation |

| DTAC | Complete inhibition of interdigitation |

Aplicaciones Científicas De Investigación

Chemistry: Dodecyltrimethylammonium iodide is used as a surfactant in various chemical processes, including the formation of micelles and emulsions. It is also used in the synthesis of other chemical compounds and as a phase transfer catalyst .

Biology: In biological research, this compound is used to study the interactions between surfactants and biological membranes. It is also employed in the preparation of liposomes and other vesicular structures for drug delivery .

Medicine: this compound has applications in the development of pharmaceutical formulations, particularly in enhancing the solubility and bioavailability of hydrophobic drugs. It is also used in antimicrobial formulations due to its surfactant properties .

Industry: In industrial applications, this compound is used in the formulation of detergents, fabric softeners, and other cleaning agents. It is also employed in the production of cosmetics and personal care products .

Mecanismo De Acción

The mechanism of action of dodecyltrimethylammonium iodide primarily involves its surfactant properties. It interacts with lipid bilayers in biological membranes, disrupting their structure and increasing permeability. This can lead to the solubilization of hydrophobic compounds and the disruption of microbial cell membranes, contributing to its antimicrobial activity .

Comparación Con Compuestos Similares

- Dodecyltrimethylammonium chloride

- Dodecyltrimethylammonium bromide

- Dodecyltrimethylammonium sulfate

Comparison: Dodecyltrimethylammonium iodide is similar to other dodecyltrimethylammonium salts in terms of its surfactant properties. the iodide ion can impart different solubility and reactivity characteristics compared to chloride, bromide, and sulfate ions. This makes this compound unique in certain applications where specific ionic interactions are required .

Actividad Biológica

Dodecyltrimethylammonium iodide (DTAI) is a quaternary ammonium compound that exhibits significant biological activity, particularly as a surfactant and antimicrobial agent. This article explores the biological effects, mechanisms of action, and relevant case studies associated with DTAI, drawing on various scientific sources.

Overview of this compound

DTAI is characterized by its long hydrophobic dodecyl chain and a positively charged quaternary nitrogen atom. This structure allows it to interact with biological membranes, influencing their properties and behavior. The compound is commonly used in various applications, including pharmaceuticals, cosmetics, and as a disinfectant.

Mechanisms of Biological Activity

-

Membrane Interaction :

- DTAI alters the thermotropic phase behavior of phosphatidylcholine bilayers, which are crucial components of cell membranes. Studies have shown that DTAI can prevent structural changes induced by toxic compounds like diphenyltin dichloride (DPhT) in model membranes, suggesting its protective role against membrane destabilization .

- Antimicrobial Properties :

-

Toxicological Effects :

- While DTAI has beneficial uses, it also poses risks of toxicity. Case studies have reported contact dermatitis and respiratory issues following exposure to quaternary ammonium compounds, including DTAI . Research indicates that prolonged exposure can lead to hypersensitivity reactions and other health hazards.

Case Studies and Research Findings

- Study on Membrane Behavior : A study investigated the effects of DTAI on phosphatidylcholine bilayers using NMR spectroscopy. The results indicated that DTAI significantly alters the phase transition temperatures of these membranes, suggesting its potential to modify membrane fluidity and permeability .

- Antimicrobial Efficacy : Research highlighted the efficacy of DTAI against various bacterial strains. For instance, it was found to be effective against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) indicating strong antimicrobial activity .

- Toxicological Assessment : A comprehensive assessment on occupational exposure to quaternary ammonium compounds revealed that workers exposed to disinfectants containing DTAI reported increased incidences of asthma and dermatitis. This emphasizes the need for careful handling and regulation of such compounds in occupational settings .

Table 1: Summary of Biological Activities of this compound

Table 2: Critical Micelle Concentration (CMC) Values for DTAI

Propiedades

IUPAC Name |

dodecyl(trimethyl)azanium;iodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H34N.HI/c1-5-6-7-8-9-10-11-12-13-14-15-16(2,3)4;/h5-15H2,1-4H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIFWXQBNRQNUON-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

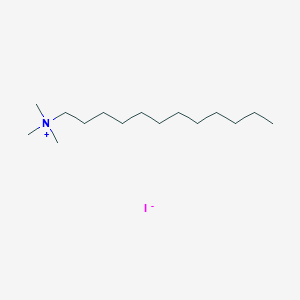

CCCCCCCCCCCC[N+](C)(C)C.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H34IN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10432398 | |

| Record name | DODECYLTRIMETHYLAMMONIUM IODIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10432398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

355.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19014-04-1 | |

| Record name | 1-Dodecanaminium, N,N,N-trimethyl-, iodide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19014-04-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | DODECYLTRIMETHYLAMMONIUM IODIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10432398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Dodecanaminium, N,N,N-trimethyl-, iodide (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.